(R)-2-(Morpholin-3-yl)ethanol hydrochloride

Description

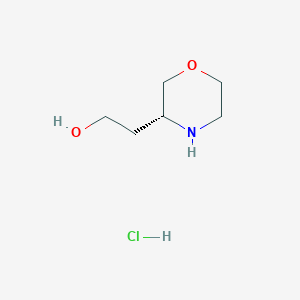

(R)-2-(Morpholin-3-yl)ethanol hydrochloride (CAS: 1628617-14-0) is a chiral morpholine derivative with the molecular formula C₆H₁₃NO₂·HCl and a molecular weight of 167.63 g/mol . The compound consists of a morpholine ring substituted at the 3-position with an ethanol group, which is protonated as a hydrochloride salt. It is commercially available with a purity of ≥95% and is stored at room temperature in sealed, dry conditions . The (R)-enantiomer is distinguished by its stereochemical configuration, which may influence its interactions in biological systems or synthetic applications.

Properties

IUPAC Name |

2-[(3R)-morpholin-3-yl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQCAEIOQZDQPV-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Morpholin-3-yl)ethanol hydrochloride typically involves the reaction of morpholine with an appropriate chiral precursor. One common method is the reduction of ®-2-(Morpholin-3-yl)acetaldehyde using a reducing agent such as sodium borohydride in the presence of hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-2-(Morpholin-3-yl)ethanol hydrochloride often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Morpholin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form ®-2-(Morpholin-3-yl)acetaldehyde.

Reduction: Reduction of the compound can yield ®-2-(Morpholin-3-yl)methanol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: ®-2-(Morpholin-3-yl)acetaldehyde

Reduction: ®-2-(Morpholin-3-yl)methanol

Substitution: Various substituted morpholine derivatives

Scientific Research Applications

®-2-(Morpholin-3-yl)ethanol hydrochloride has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Morpholin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring is known to interact with various biological pathways, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The compound is compared to morpholine derivatives with modifications in (i) substituent groups, (ii) morpholine ring position (2- vs. 3-substitution), and (iii) stereochemistry.

Table 1: Structural and Physical Properties of Analogues

Functional Group Impact on Reactivity and Solubility

- Ethanol vs. Ester Groups: The hydroxyl group in this compound confers higher polarity and aqueous solubility compared to methyl ester derivatives (e.g., 1799443-47-2) . Esters, however, are more lipophilic, making them preferable for membrane penetration in drug delivery .

Stereochemical Considerations

The (R)-configuration in the target compound may offer enantioselective advantages in chiral synthesis or pharmacological activity. For example, (S)-methyl 2-(morpholin-3-yl)acetate hydrochloride (1799443-47-2) exhibits a similarity score of 0.79 to the target compound, suggesting significant divergence in properties due to stereochemistry .

Biological Activity

(R)-2-(Morpholin-3-yl)ethanol hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound contains a morpholine ring, which is known for its ability to interact with various biological pathways. The compound's chiral configuration contributes to its specificity in biological interactions, making it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The morpholine moiety enhances the compound's ability to act as an inhibitor or activator depending on the target:

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting various enzymes, which can affect metabolic pathways.

- Ligand Activity : It acts as a ligand in biochemical assays, influencing receptor activity and cellular responses.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that compounds containing morpholine derivatives often show effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | < 1 μg/mL |

| Similar Morpholine Derivative | MRSA | 15.8 μM |

These findings suggest promising applications in treating resistant bacterial infections.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study reported:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | < 10 |

| MDA-MB-231 (Breast Cancer) | < 10 |

These results indicate that the compound may selectively suppress the growth of rapidly dividing tumor cells while exhibiting lower toxicity towards non-cancerous cells.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound acts as an inhibitor of cholesterol acyl transferase, impacting lipid metabolism. This finding highlights its potential role in managing metabolic disorders.

- Antibacterial Efficacy : In a preclinical model, the compound was shown to inhibit the growth of S. aureus effectively, suggesting its utility in developing new antibiotics targeting resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.